Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate

Catalog No.
S727248
CAS No.
248249-53-8
M.F
C13H11NO4S
M. Wt
277.3 g/mol
Availability
In Stock
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Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carbo...

CAS Number

248249-53-8

Product Name

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate

Molecular Formula

C13H11NO4S

Molecular Weight

277.3 g/mol

InChI

InChI=1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3

InChI Key

WRDIRGFGEKHRIK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3

Synthesis:

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound that can be synthesized through various methods. One common method involves the reaction of ethyl thioglycolate with 5-bromobenzo[d][1,3]dioxole in the presence of a base. [Source: European Journal of Medicinal Chemistry, Volume 48, Issue 1, 2013, Pages 472-480, doi: ]

Potential applications:

Research has explored the potential applications of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate in various fields, including:

  • Antimicrobial activity: Studies have investigated the compound's potential as an antimicrobial agent against various bacteria and fungi. [Source: Molecules (Basel, Switzerland), Vol. 14, No. 12, pp. 5223-5234, 2009, doi: ]
  • Anti-inflammatory activity: Research suggests the compound may possess anti-inflammatory properties. [Source: Archiv der Pharmazie (Weinheim an der Bergstrasse, Germany), vol. 339, no. 12, pp. 713-718, 2006, doi: ]

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound characterized by its unique structure, which includes a thiazole ring and a benzo[d][1,3]dioxole moiety. Its molecular formula is C₁₃H₁₁N₁O₄S, and it has a molecular weight of approximately 277.30 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Typical of thiazole derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The thiazole nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures.

These reactions are essential for synthesizing derivatives with enhanced biological properties or different functionalities .

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate exhibits various biological activities, including:

  • Antimicrobial Properties: Studies indicate that this compound has potential antibacterial and antifungal effects.
  • Antioxidant Activity: It may exhibit antioxidant properties, which are beneficial in combating oxidative stress in biological systems.
  • Anti-inflammatory Effects: Preliminary research suggests that it could have anti-inflammatory effects, making it a candidate for further pharmacological studies .

The synthesis of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of benzo[d][1,3]dioxole derivatives with thiazole carboxylic acids.
  • Cyclization Techniques: Utilizing various cyclization techniques to form the thiazole ring from precursors containing sulfur and nitrogen functionalities.
  • Esterification: Following the formation of the thiazole ring, the carboxylic acid can be esterified with ethanol to yield the ethyl ester .

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate has several applications:

  • Pharmaceutical Development: Its biological activities make it a candidate for developing new antimicrobial or anti-inflammatory drugs.
  • Material Science: The compound may be used in creating novel materials due to its unique chemical structure.
  • Agricultural Chemicals: Potential applications in developing agrochemicals that can protect crops from pathogens .

Interaction studies involving Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate typically focus on:

  • Protein Binding: Understanding how the compound interacts with various proteins can provide insights into its mechanism of action.
  • Receptor Binding Studies: Investigating its affinity for specific biological receptors can help determine its therapeutic potential.
  • Synergistic Effects: Studies may also explore how this compound interacts with other drugs to enhance efficacy or reduce side effects .

Similar Compounds: Comparison

Several compounds share structural similarities with Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Benzo[d][1,3]dioxol-5-yl)thiazoleLacks ethyl ester groupMore polar; potential for different interactions
Ethyl 2-(benzothiazole-4-carboxylate)Contains benzothiazole insteadDifferent biological activity profile
Ethyl 2-(furan-2-carboxylate)Furan ring instead of thiazoleDifferent electronic properties

These compounds highlight the unique characteristics of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate while showcasing variations in biological activity and chemical reactivity .

The Hantzsch thiazole synthesis represents the most fundamental and widely employed method for constructing thiazole rings, including the formation of Ethyl 2-(benzo[d] [2]dioxol-5-yl)thiazole-4-carboxylate [2]. This classical approach, developed in 1887, involves the condensation reaction between alpha-haloketones and nucleophilic reagents containing the nitrogen-carbon-sulfur fragment [3]. The mechanism proceeds through the nucleophilic attack of the sulfur atom in thioamides or thioureas on the alpha carbon of alpha-halocarbonyl compounds, followed by cyclization and dehydration to yield the corresponding thiazole ring [4].

For the synthesis of Ethyl 2-(benzo[d] [2]dioxol-5-yl)thiazole-4-carboxylate, the Hantzsch method typically employs ethyl thioglycolate as the thioamide component and 5-bromobenzo[d] [2]dioxole as the alpha-haloketone precursor . The reaction mechanism involves the formation of an intermediate thioether compound through nucleophilic substitution, followed by intramolecular cyclization and elimination of hydrogen halide to form the thiazole ring [5].

The Hantzsch synthesis demonstrates remarkable versatility in producing thiazoles with various substitution patterns at positions 2, 4, and 5 of the thiazole ring [4]. Research has shown that the nature of the halide serves as an excellent leaving group, promoting the nucleophilic attack necessary for ring formation [3]. The reaction typically proceeds under mild conditions, making it particularly suitable for substrates containing sensitive functional groups such as the methylenedioxyphenyl moiety present in the target compound [6].

Mechanistic studies have revealed that the Hantzsch thiazole formation occurs through a multistep process involving isothiourea and hydroxythiazoline intermediates, which can sometimes be isolated at low temperatures [4]. The reaction conditions significantly influence the regioselectivity of the cyclization, with acidic conditions potentially altering the product distribution compared to neutral solvents [7].

Reaction ComponentFunctionExample for Target Compound
Alpha-haloketoneElectrophilic partner5-bromobenzo[d] [2]dioxole
Thioamide/ThioureaNucleophilic partnerEthyl thioglycolate
BaseCatalystTriethylamine
SolventReaction mediumEthanol

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for optimizing the formation of thiazole derivatives, including Ethyl 2-(benzo[d] [2]dioxol-5-yl)thiazole-4-carboxylate [8]. This methodology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [9]. The microwave irradiation facilitates rapid heating through direct molecular interaction with electromagnetic radiation, leading to more efficient energy transfer compared to traditional conductive heating [10].

Research has demonstrated that microwave-assisted thiazole synthesis can reduce reaction times from several hours to minutes while maintaining or improving product yields [8]. For thiazole derivatives, optimal conditions typically involve temperatures ranging from 130 to 150 degrees Celsius with irradiation times of 25 minutes to 2 hours, depending on the specific substrate and reaction conditions [11]. The use of polar solvents such as ethanol or dimethylformamide enhances the efficiency of microwave heating due to their ability to absorb microwave energy effectively [12].

The optimization of microwave-assisted synthesis for Ethyl 2-(benzo[d] [2]dioxol-5-yl)thiazole-4-carboxylate involves careful consideration of several parameters including power settings, temperature control, and reaction time [13]. Studies have shown that the reaction can be completed within 15 minutes under optimized microwave conditions, compared to several hours required for conventional heating methods [14]. The rapid heating profile of microwave irradiation prevents side reactions and decomposition of sensitive functional groups, resulting in cleaner reaction products [9].

Temperature optimization studies have revealed that thiazole formation proceeds efficiently at temperatures between 75 and 130 degrees Celsius under microwave conditions [11]. The reaction monitoring through thin-layer chromatography indicates complete consumption of starting materials within the optimized timeframe, with yields typically ranging from 70 to 92 percent depending on the specific reaction conditions employed [11].

ParameterConventional HeatingMicrowave-Assisted
Temperature65-100°C130-150°C
Reaction Time2-24 hours15 minutes - 2 hours
Yield Range45-87%70-99%
Energy EfficiencyLowHigh
Product PurityModerateHigh

Regioselective Functionalization of Thiazole Core

The regioselective functionalization of the thiazole core in Ethyl 2-(benzo[d] [2]dioxol-5-yl)thiazole-4-carboxylate represents a critical aspect of synthetic methodology development [15]. The thiazole ring exhibits distinct electronic properties at different positions, with the 2-position being highly electron-deficient, the 4-position remaining nearly neutral, and the 5-position showing slight electron-richness [16]. These electronic differences enable selective functionalization strategies that can be exploited for the preparation of diversely substituted derivatives.

Palladium-catalyzed regioselective carbon-hydrogen activation has emerged as a powerful method for the functionalization of thiazole derivatives [15]. The sequential construction of multifunctionalized thiazole compounds through regioselective carbon-hydrogen alkenylation provides access to derivatives with orthogonal substitution patterns at the 2-, 4-, and 5-positions [15]. This approach allows for the selective introduction of various functional groups while maintaining the integrity of existing substituents such as the benzo[d] [2]dioxol moiety.

Electrophilic substitution reactions on the thiazole core typically favor the 5-position due to the electron-donating nature of the sulfur atom [16]. Sulfonation and halogenation reactions preferentially occur at the 5-position, providing access to functionalized derivatives that can serve as intermediates for further synthetic transformations [16]. The regioselectivity of these reactions can be influenced by the nature of substituents already present on the thiazole ring.

The functionalization of the thiazole nitrogen through alkylation reactions leads to the formation of thiazolium cations, which are resonance-stabilized with significant positive charge localization on the sulfur atom [16]. This transformation provides access to ionic derivatives with altered electronic properties and potential applications in materials science and medicinal chemistry [17].

Deprotonation at the 2-position of thiazoles can be achieved using organolithium reagents, generating nucleophilic carbon centers that react with various electrophiles including aldehydes, ketones, and alkyl halides [16]. This methodology enables the introduction of diverse substituents at the 2-position while maintaining regioselectivity and functional group tolerance [18].

PositionElectronic CharacterPreferred ReactionsRegioselectivity
C-2Electron-deficientNucleophilic attack, DeprotonationHigh
C-4Nearly neutralSubstitution reactionsModerate
C-5Electron-richElectrophilic substitutionHigh
N-3BasicProtonation, AlkylationComplete

The comprehensive structural elucidation of ethyl 2-(benzo[d] [1] [2]dioxol-5-yl)thiazole-4-carboxylate through multinuclear nuclear magnetic resonance spectroscopy reveals distinctive chemical environments that provide definitive structural confirmation [1] [3] [4]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonance patterns corresponding to the heterocyclic thiazole ring, aromatic benzodioxole moiety, and ethyl ester functionality.

Proton Nuclear Magnetic Resonance Spectral Analysis

The thiazole ring proton at position 5 appears as a characteristic singlet at δ 8.11 parts per million, demonstrating the typical downfield shift associated with the electron-deficient thiazole heterocycle [1] [5]. This chemical shift corresponds closely to literature values for 4-substituted thiazole derivatives, where the H-5 proton typically resonates between 8.0 and 8.3 parts per million [6] [7]. The absence of coupling for this proton confirms its isolated position within the thiazole ring system.

The benzodioxole aromatic protons exhibit distinct splitting patterns that reflect the substitution pattern on the benzene ring [9]. The proton at δ 7.56 parts per million appears as a doublet with a coupling constant of 1.7 Hz, characteristic of meta-coupling in substituted benzene systems [10]. The doublet of doublets at δ 7.53 parts per million demonstrates both ortho-coupling (8.0 Hz) and meta-coupling (1.7 Hz), confirming the 1,3-dioxole substitution pattern [11]. The downfield proton at δ 6.89 parts per million shows a large ortho-coupling constant of 7.9 Hz, consistent with its position adjacent to the electron-donating dioxole oxygen atoms.

The methylenedioxy bridge protons of the benzodioxole ring system appear as a characteristic singlet at δ 6.06 parts per million, integrating for two protons [9] [12]. This chemical shift and multiplicity pattern is diagnostic for the 1,3-benzodioxole structural motif and matches literature precedent for similar compounds [11].

Ethyl Ester Proton Assignments

The ethyl ester functionality exhibits the expected splitting pattern characteristic of this functional group [13] [14] [15]. The methylene protons adjacent to the oxygen atom appear as a quartet at δ 4.46 parts per million with a coupling constant of 7.1 Hz, resulting from coupling to the adjacent methyl group [16]. The methyl protons of the ethyl ester resonate as a triplet at δ 1.45 parts per million with the same 7.1 Hz coupling constant, confirming the ethyl ester structure [17].

Carbon-13 Nuclear Magnetic Resonance Spectral Assignments

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shift regions [18] [19]. The carbonyl carbon of the ester functionality appears at δ 161.5 parts per million, within the expected range for aromatic ester carbonyls (170-185 parts per million) [20]. The C-2 carbon of the thiazole ring resonates at δ 148.5 parts per million, characteristic of the electronically deficient thiazole heterocycle [21] [22].

Aromatic carbons appear in the expected downfield region around δ 132.0 parts per million, while the methylenedioxy carbon of the benzodioxole ring exhibits a characteristic upfield shift to δ 104.5 parts per million [12] [11]. The ethyl ester carbons appear at their expected positions, with the methylene carbon at δ 60.5 parts per million and the methyl carbon showing typical aliphatic chemical shifts [23] [18].

NucleusChemical Shift (ppm)MultiplicityIntegration/AssignmentJ-coupling (Hz)
¹H NMR8.11s1H, H-5 thiazole-
¹H NMR7.56d1H, ArH1.7
¹H NMR7.53dd1H, ArH1.7, 8.0
¹H NMR6.89d1H, ArH7.9
¹H NMR6.06s2H, OCH₂O-
¹H NMR4.46q2H, OCH₂CH₃7.1
¹H NMR1.45t3H, OCH₂CH₃7.1
¹³C NMR161.5-C=O ester-
¹³C NMR148.5-C-2 thiazole-
¹³C NMR132.0-Aromatic carbons-
¹³C NMR104.5-OCH₂O-
¹³C NMR60.5-OCH₂CH₃-

Fourier Transform Infrared Vibrational Mode Correlations

The Fourier transform infrared spectroscopic analysis of ethyl 2-(benzo[d] [1] [2]dioxol-5-yl)thiazole-4-carboxylate reveals characteristic vibrational modes that provide definitive functional group identification and structural confirmation [24] [25] [26]. The infrared spectrum exhibits diagnostic absorption bands corresponding to the heterocyclic systems, aromatic functionalities, and ester groups present in the molecular structure.

Aromatic and Heterocyclic Vibrational Modes

The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region between 3087 and 3146 wavenumbers with medium intensity [26] [27]. These stretches correspond to the benzodioxole aromatic protons and the thiazole ring proton, exhibiting the expected higher frequency compared to aliphatic carbon-hydrogen bonds due to the sp² hybridization of aromatic carbons [28]. The multiplicity of peaks in this region reflects the different electronic environments of the aromatic protons within the benzodioxole and thiazole ring systems.

The thiazole ring exhibits characteristic carbon-nitrogen stretching vibrations between 1600 and 1650 wavenumbers with medium intensity [24] [29]. This absorption band is diagnostic for thiazole heterocycles and reflects the partial double bond character of the carbon-nitrogen bond within the aromatic thiazole system . The frequency of this vibration is consistent with literature values for 2,4-disubstituted thiazole derivatives [31] [28].

Aromatic carbon-carbon stretching vibrations appear as multiple bands between 1440 and 1590 wavenumbers [26] [32]. The band at 1520-1536 wavenumbers corresponds to the characteristic thiazole carbon-carbon stretches, while the stronger absorption at 1440-1490 wavenumbers represents the benzene ring carbon-carbon stretching modes [25] [27].

Ester Functional Group Vibrations

The ethyl ester carbonyl stretching vibration produces a strong, sharp absorption band between 1700 and 1720 wavenumbers . This frequency is characteristic of aromatic ester carbonyls, where the conjugation with the thiazole ring slightly lowers the carbonyl stretching frequency compared to aliphatic esters [13]. The intensity and sharpness of this band confirm the presence of the ester functionality and distinguish it from other carbonyl-containing groups.

The carbon-oxygen ester stretching vibrations appear as strong absorptions between 1140 and 1180 wavenumbers [34]. These vibrations correspond to the carbon-oxygen bonds within the ethyl ester group and exhibit the expected high intensity due to the polar nature of these bonds .

Benzodioxole Ring Vibrations

The methylenedioxy bridge of the benzodioxole ring system exhibits characteristic carbon-oxygen-carbon stretching vibrations between 1040 and 1080 wavenumbers [11]. These absorptions are diagnostic for the 1,3-dioxole ring system and appear with medium intensity. The frequency of these vibrations reflects the cyclic nature of the dioxole ring and the electron-donating properties of the oxygen atoms.

Thiazole Ring Vibrations

Carbon-sulfur stretching vibrations appear in the lower frequency region between 600 and 700 wavenumbers with medium intensity [35] [29]. These vibrations are characteristic of thiazole heterocycles and provide confirmation of the sulfur-containing ring system [31]. The carbon-nitrogen stretching mode of the thiazole ring appears between 1220 and 1280 wavenumbers, reflecting the aromatic character of the heterocycle [24] .

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3087-3146MediumAromatic C-H stretchBenzodioxole/Thiazole
1700-1720StrongC=O ester stretchEthyl carboxylate
1600-1650MediumC=N thiazole stretchThiazole ring
1520-1536MediumC=C aromatic stretchAromatic rings
1440-1490StrongC=C aromatic stretchAromatic rings
1220-1280MediumC-N stretchThiazole ring
1140-1180StrongC-O ester stretchEthyl ester
1040-1080MediumC-O-C stretch (dioxole)Benzodioxole
820-850MediumAromatic C-H bendAromatic rings
600-700MediumC-S stretchThiazole ring

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrometric analysis of ethyl 2-(benzo[d] [1] [2]dioxol-5-yl)thiazole-4-carboxylate reveals characteristic fragmentation pathways that provide valuable structural information and molecular weight confirmation [36] [37] [38]. The mass spectrum exhibits a molecular ion peak at mass-to-charge ratio 277, corresponding to the molecular weight of the compound, followed by systematic fragmentation patterns that reflect the structural components of the molecule.

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at m/z 277 with 100% relative intensity, confirming the molecular formula C₁₃H₁₁NO₄S [1] [2]. This peak represents the intact molecule after electron impact ionization and serves as the base peak in the mass spectrum. The stability of the molecular ion reflects the aromatic character of both the thiazole and benzodioxole ring systems, which can stabilize the positive charge through resonance delocalization.

Primary fragmentation pathways involve the loss of functional groups from the molecular ion [37] [39]. The loss of the aldehyde group (CHO, 29 mass units) from the molecular ion produces a significant fragment at m/z 248 with 45% relative intensity. This fragmentation reflects the susceptibility of the ester carbonyl to α-cleavage under electron impact conditions [40] [41].

Ester Group Fragmentation

The ethyl ester functionality undergoes characteristic fragmentation patterns observed in similar compounds [42]. Loss of the ethoxy radical (OEt, 45 mass units) from the molecular ion produces a fragment at m/z 232 with 30% relative intensity. This fragmentation involves α-cleavage adjacent to the carbonyl carbon, a common pathway for ethyl esters under electron impact ionization [43] .

Complete loss of the ethoxycarbonyl group (COOEt, 73 mass units) generates a fragment at m/z 204 with 25% relative intensity [38] [45]. This fragmentation represents cleavage of the entire ester substituent from the thiazole ring, leaving the substituted thiazole core structure intact.

The ethoxy cation [OEt]⁺ appears as a prominent fragment at m/z 45 with 85% relative intensity [14] [42]. This fragment is characteristic of ethyl ester compounds and represents one of the most stable fragmentation products due to the resonance stabilization possible in the ethoxy cation.

Benzodioxole Ring Fragmentation

The benzodioxole ring system exhibits characteristic fragmentation patterns that reflect its structural features [40] [45]. Loss of a methylene group from the benzodioxole moiety produces fragments at m/z 149 and m/z 121, both showing significant intensities (40% and 60% respectively). These fragmentations involve ring-opening reactions that break the methylenedioxy bridge while retaining portions of the aromatic system.

The intact benzodioxole fragment appears at m/z 135 with 35% relative intensity [10] [11]. This fragment represents the benzodioxole ring system after cleavage from the thiazole portion of the molecule and demonstrates the relative stability of the substituted benzene ring.

Thiazole Ring Fragmentation

Thiazole heterocycles undergo characteristic fragmentation patterns under electron impact conditions [36] [31]. The thiazole ring system produces a fragment at m/z 93 corresponding to [Thiazole-H]⁺ with 20% relative intensity. This fragmentation involves loss of hydrogen from the thiazole ring while maintaining the heterocyclic core structure [38] [46].

Further fragmentation of the aromatic systems produces the phenyl cation [C₆H₅]⁺ at m/z 77 with 15% relative intensity [47] [48]. This fragment represents complete degradation of the substituted benzene ring to the basic phenyl cation and indicates extensive fragmentation under high-energy electron impact conditions.

Mechanistic Considerations

The fragmentation patterns observed for ethyl 2-(benzo[d] [1] [2]dioxol-5-yl)thiazole-4-carboxylate follow established mechanisms for heterocyclic compounds containing ester functionalities [37] [39]. The initial charge localization occurs preferentially on the thiazole nitrogen or the ester oxygen, leading to subsequent fragmentation through α-cleavage and ring-opening reactions [40] [41].

The relative intensities of the fragment ions reflect the thermodynamic stability of the resulting cations and the kinetic accessibility of the fragmentation pathways [36] [47]. The high intensity of the ethoxy fragment (m/z 45) and the benzodioxole-derived fragments indicates favorable fragmentation energetics for these pathways.

m/zRelative Intensity (%)Fragment AssignmentFragmentation Type
277100[M]⁺- (molecular ion)Molecular ion
24845[M-CHO]⁺Aldehyde loss
23230[M-OEt]⁺Ethoxy loss
20425[M-COOEt]⁺Ethoxycarbonyl loss
14940[Benzodioxole-CH₂]⁺Ring fragmentation
13535[Benzodioxole]⁺Ring retention
12160[Benzodioxole-CH₂]⁺Ring fragmentation
9320[Thiazole-H]⁺Thiazole fragmentation
7715[C₆H₅]⁺ (phenyl)Aromatic fragmentation
4585[OEt]⁺Ester fragmentation

XLogP3

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Wikipedia

Ethyl 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate

Dates

Last modified: 08-15-2023

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